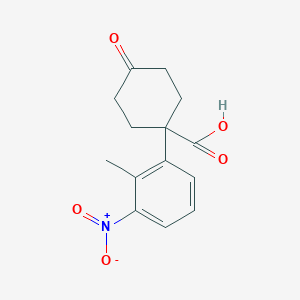
1-(2-Methyl-3-nitrophenyl)-4-oxocyclohexanecarboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methyl-3-nitrophenyl)-4-oxocyclohexanecarboxylic Acid is a complex organic compound characterized by its unique structure, which includes a cyclohexane ring, a nitrophenyl group, and a carboxylic acid functional group
Preparation Methods
The synthesis of 1-(2-Methyl-3-nitrophenyl)-4-oxocyclohexanecarboxylic Acid typically involves multiple steps, starting with the preparation of the 2-Methyl-3-nitrophenyl precursor. This precursor is then subjected to a series of reactions to introduce the cyclohexane ring and the carboxylic acid group. Common synthetic routes include:
Nitration and Alkylation: The initial step involves the nitration of toluene to form 2-Methyl-3-nitrotoluene, followed by alkylation to introduce the cyclohexane ring.
Oxidation and Carboxylation: Subsequent oxidation of the methyl group to a carboxylic acid, followed by carboxylation reactions, completes the synthesis.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(2-Methyl-3-nitrophenyl)-4-oxocyclohexanecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amines.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, often using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for substitution reactions. Major products formed from these reactions include various derivatives with modified functional groups.
Scientific Research Applications
1-(2-Methyl-3-nitrophenyl)-4-oxocyclohexanecarboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(2-Methyl-3-nitrophenyl)-4-oxocyclohexanecarboxylic Acid exerts its effects involves interactions with molecular targets and pathways. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, affecting their function. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
When compared to similar compounds, 1-(2-Methyl-3-nitrophenyl)-4-oxocyclohexanecarboxylic Acid stands out due to its unique combination of functional groups and structural features. Similar compounds include:
2-Methyl-3-nitrophenol: Lacks the cyclohexane ring and carboxylic acid group, limiting its applications.
N-(2-Methyl-3-nitrophenyl)cyclohexanecarboxamide: Contains an amide group instead of a carboxylic acid, leading to different chemical properties and reactivity.
These comparisons highlight the distinctiveness of this compound and its potential for diverse applications.
Properties
Molecular Formula |
C14H15NO5 |
|---|---|
Molecular Weight |
277.27 g/mol |
IUPAC Name |
1-(2-methyl-3-nitrophenyl)-4-oxocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C14H15NO5/c1-9-11(3-2-4-12(9)15(19)20)14(13(17)18)7-5-10(16)6-8-14/h2-4H,5-8H2,1H3,(H,17,18) |
InChI Key |
RSFMQHXIMGGSHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C2(CCC(=O)CC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


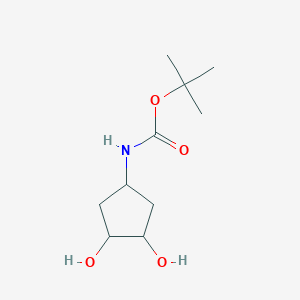
![3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B11718917.png)

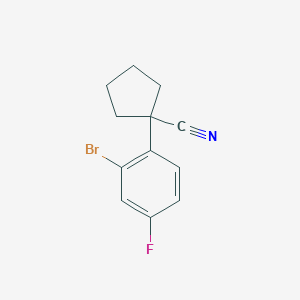

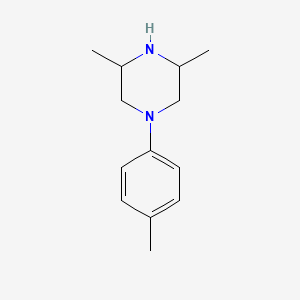

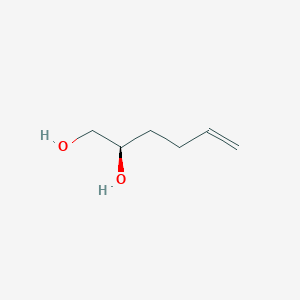


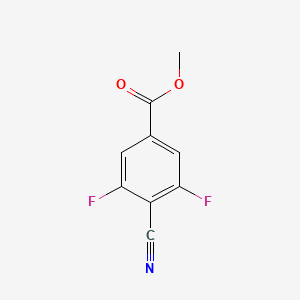

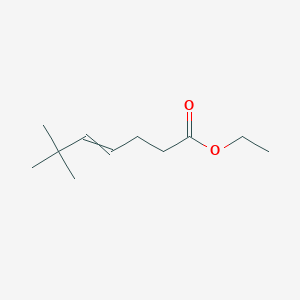
![2-Chloro-5-(difluoromethoxy)benzo[d]thiazole](/img/structure/B11719001.png)
